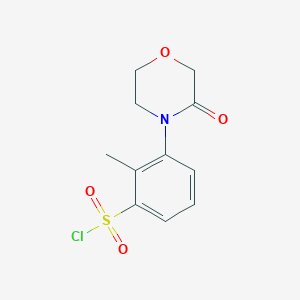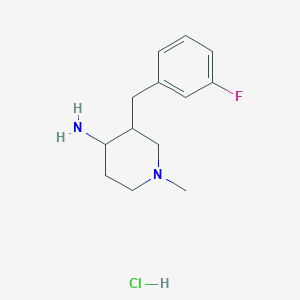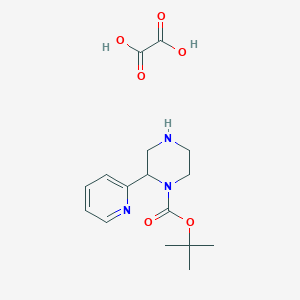
2-(4-(4-Methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-Methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves multi-step organic reactions One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-(4-methoxyphenyl)-3-buten-2-one This intermediate is then subjected to cyclization with urea under acidic conditions to yield the pyrimidinone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(4-(4-Methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(4-Methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the pyrimidinone ring.
2-Methyl-4-oxo-6-phenylpyrimidine: Contains the pyrimidinone ring but lacks the methoxyphenyl group.
4-Methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the pyrimidinone ring and acetic acid moiety.
Uniqueness
2-(4-(4-Methoxyphenyl)-2-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid is unique due to the combination of its methoxyphenyl group, methyl group, and pyrimidinone ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1710833-99-0 |
|---|---|
Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetic acid |
InChI |
InChI=1S/C14H14N2O4/c1-9-15-12(7-13(17)16(9)8-14(18)19)10-3-5-11(20-2)6-4-10/h3-7H,8H2,1-2H3,(H,18,19) |
InChI Key |
HFEXNKQMHOQMRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=O)N1CC(=O)O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-3-carboxylic acid](/img/structure/B11786865.png)




![Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11786913.png)
![4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine](/img/structure/B11786915.png)
![2-oxo-3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazole-8-carboxylic acid](/img/structure/B11786924.png)
![2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11786937.png)

![2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole](/img/structure/B11786945.png)
